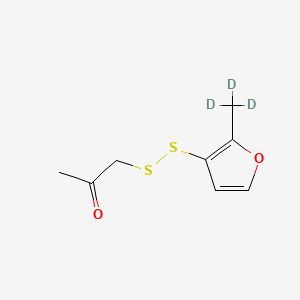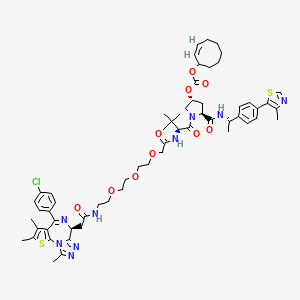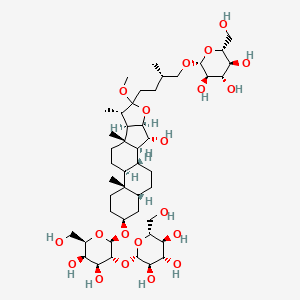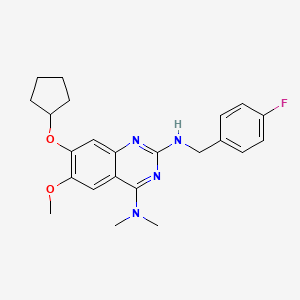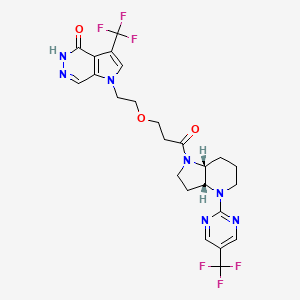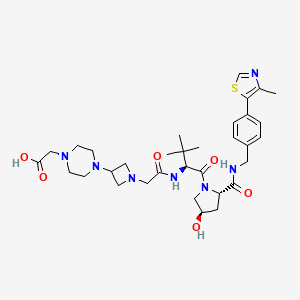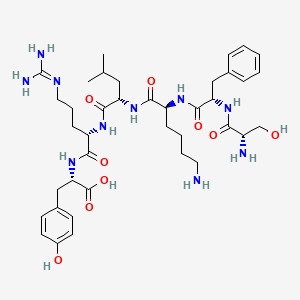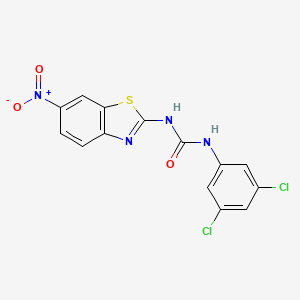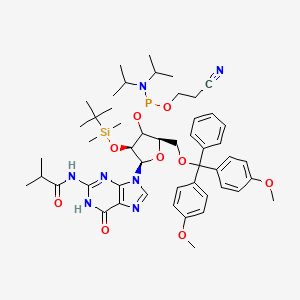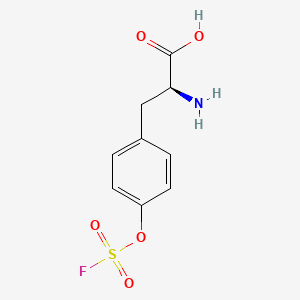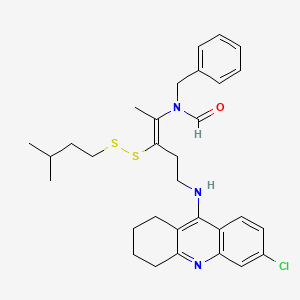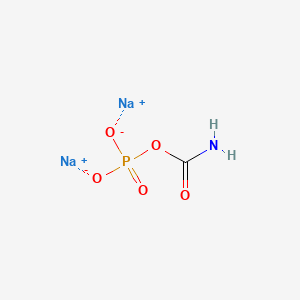
Disodium carbamyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium carbamyl phosphate is a chemical compound with the molecular formula CH2NO5PNa2. It is a disodium salt of carbamyl phosphate and is known for its significant role in organic synthesis. This compound is particularly valued for its ability to activate carboxylic acids and convert them into their corresponding mixed anhydrides, facilitating the synthesis of cyclic peptides and macrocycles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium carbamyl phosphate can be synthesized through the reaction of carbamyl phosphate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of carbamyl phosphate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the this compound product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to optimize yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining the reaction temperature and pH within specific ranges.
- Using advanced filtration and crystallization techniques to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium carbamyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamyl derivatives.
Cyclization Reactions: It facilitates the formation of cyclic peptides by activating carboxylic acids.
Hydrolysis: It can hydrolyze to form carbamic acid and phosphate.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Cyclization Conditions: Typically, cyclization reactions are carried out in the presence of a base and under controlled temperature conditions.
Major Products:
Substituted Carbamyl Derivatives: Formed through substitution reactions.
Cyclic Peptides: Resulting from cyclization reactions.
Applications De Recherche Scientifique
Disodium carbamyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to activate carboxylic acids and facilitate the formation of cyclic compounds.
Medicine: Research explores its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism by which disodium carbamyl phosphate exerts its effects involves the activation of carboxylic acids. The compound donates its carbamyl group to the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is highly reactive and can undergo further reactions to form cyclic peptides or other derivatives. The molecular targets include carboxylic acids, and the pathways involved are primarily related to peptide synthesis .
Comparaison Avec Des Composés Similaires
Carbamyl Phosphate: The parent compound, which is not in its disodium salt form.
Carbamoyl Phosphate: Another related compound with similar reactivity.
Uniqueness: Disodium carbamyl phosphate is unique due to its enhanced solubility and reactivity compared to its parent compound, carbamyl phosphate. The presence of sodium ions increases its stability and makes it more suitable for various synthetic applications .
Propriétés
Formule moléculaire |
CH2NNa2O5P |
|---|---|
Poids moléculaire |
184.98 g/mol |
Nom IUPAC |
disodium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |
Clé InChI |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
